molecular formula C8H12O2Si B3347430 5-(TRIMETHYLSILYL)FURAN-2-CARBALDEHYDE CAS No. 13529-06-1

5-(TRIMETHYLSILYL)FURAN-2-CARBALDEHYDE

Cat. No.: B3347430
CAS No.: 13529-06-1
M. Wt: 168.26 g/mol
InChI Key: PJVWOEGYTXLMEZ-UHFFFAOYSA-N
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Description

5-(TRIMETHYLSILYL)FURAN-2-CARBALDEHYDE is an organic compound with the molecular formula C8H12O2Si and a molecular weight of 168.27 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a trimethylsilyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TRIMETHYLSILYL)FURAN-2-CARBALDEHYDE typically involves the reaction of furan derivatives with trimethylsilyl reagents. One common method involves the use of trimethylchlorosilane (TMSCl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(TRIMETHYLSILYL)FURAN-2-CARBALDEHYDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(TRIMETHYLSILYL)FURAN-2-CARBALDEHYDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(TRIMETHYLSILYL)FURAN-2-CARBALDEHYDE involves its reactivity as an aldehyde and the presence of the trimethylsilyl group. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be involved in various substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-TRIMETHYLSILYL-2-FURFURAL
  • 2-FURANCARBOXALDEHYDE, 5-(TRIMETHYLSILYL)
  • 5-TRIMETHYLSILYL-2-FURANMETHANOL

Uniqueness

5-(TRIMETHYLSILYL)FURAN-2-CARBALDEHYDE is unique due to the presence of both the furan ring and the trimethylsilyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-trimethylsilylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2Si/c1-11(2,3)8-5-4-7(6-9)10-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWOEGYTXLMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472082
Record name 5-(Trimethylsilyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13529-06-1
Record name 5-(Trimethylsilyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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